PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrosis
PXS-5505: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzymatic family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, the primary structural proteins of the ECM. PXS-5505 is a novel, orally bioavailable small molecule that acts as a potent, irreversible pan-LOX inhibitor, targeting all five members of the LOX family. This technical guide provides a comprehensive overview of the mechanism of action of PXS-5505 in fibrosis, summarizing key preclinical and clinical data, and detailing the experimental protocols used to evaluate its efficacy.
Introduction to Lysyl Oxidases and Their Role in Fibrosis
The lysyl oxidase (LOX) family of copper-dependent amine oxidases comprises five homologous enzymes: LOX and LOX-like 1 through 4 (LOXL1-4). These enzymes play a crucial role in the biogenesis of connective tissue by catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to its tensile strength.
In fibrotic diseases, the expression and activity of LOX family members are often upregulated. This leads to excessive collagen and elastin cross-linking, resulting in the stiffening and scarring of tissues, which impairs organ function.[1][2][3] Consequently, the inhibition of LOX enzymes has emerged as a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs.
PXS-5505: A Potent Pan-Lysyl Oxidase Inhibitor
PXS-5505 is a first-in-class, irreversible inhibitor of all five LOX family enzymes.[4] Its pan-LOX inhibitory activity is critical, as different LOX isoforms may be upregulated in different fibrotic conditions and tissues.
Mechanism of Action
PXS-5505's primary mechanism of action is the irreversible inhibition of the enzymatic activity of the LOX family.[4] By blocking the function of these enzymes, PXS-5505 prevents the cross-linking of collagen and elastin fibers. This reduction in ECM cross-linking disrupts the formation of the dense, stiff fibrotic matrix, thereby ameliorating the pathological progression of fibrosis. Preclinical studies have demonstrated that this mechanism leads to a "normalization" of the tumor microenvironment in cancer models by reducing fibrosis and decreasing tumor stiffness.
Below is a diagram illustrating the signaling pathway of fibrosis and the point of intervention for PXS-5505.
Inhibitory Activity
PXS-5505 demonstrates potent inhibitory activity against all five members of the lysyl oxidase family, with IC50 values in the sub-micromolar range. The selectivity for LOX enzymes over other human oxidases is high, indicating a favorable safety profile.
| Enzyme Target | IC50 (µM) |
| Fibroblast LOX | 0.493 |
| Recombinant Human LOXL1 | 0.159 |
| Recombinant Human LOXL2 | 0.57 |
| Recombinant Human LOXL3 | 0.18 |
| Recombinant Human LOXL4 | 0.19 |
| Other Human Oxidases (DAO, VAP-1, MAO-A, MAO-B) | >30 |
Preclinical Efficacy in Models of Fibrosis
PXS-5505 has demonstrated significant anti-fibrotic efficacy in a wide range of preclinical animal models, targeting fibrosis in multiple organs.
Skin Fibrosis
In a bleomycin-induced model of systemic sclerosis in mice, oral administration of PXS-5505 (15 mg/kg daily) resulted in a significant amelioration of skin fibrosis.
| Parameter | Vehicle Control | PXS-5505 (15 mg/kg) | % Reduction |
| Dermal Thickness (fold change vs. normal) | ~1.5 | Significantly reduced | Not specified |
| α-SMA Expression | Strongly induced | Significantly reduced | Not specified |
| LOX Expression (fold change vs. normal) | ~2 | Significantly ameliorated | Not specified |
Pulmonary Fibrosis
In a bleomycin-induced mouse model of pulmonary fibrosis, PXS-5505 treatment led to a reduction in lung fibrosis.
| Parameter | Bleomycin + Vehicle | Bleomycin + PXS-5505 | % Reduction |
| Lung Fibrosis (Ashcroft score) | Significantly elevated | Ameliorated | Not specified |
| Gross Lung Weight | Elevated | Significantly lowered | Not specified |
Cardiac Fibrosis
In a rat model of ischemia-reperfusion induced myocardial injury, PXS-5505 (15 mg/kg orally) demonstrated cardioprotective effects by reducing fibrosis.
| Parameter | Ischemia-Reperfusion + Vehicle | Ischemia-Reperfusion + PXS-5505 | % Reduction |
| Collagen Deposition in Left Ventricle | Increased | ~50% reduction | ~50% |
| LOXL1 mRNA Expression (fold change vs. sham) | 1.8 | Not specified | Not specified |
| LOXL2 mRNA Expression (fold change vs. sham) | 2 | Not specified | Not specified |
Kidney and Liver Fibrosis
PXS-5505 also showed efficacy in models of kidney and liver fibrosis.
| Model | Organ | Efficacy of PXS-5505 |
| Unilateral Ureteral Obstruction (UUO) | Kidney | Reduced fibrotic extent |
| Carbon Tetrachloride (CCl4)-induced Fibrosis | Liver | Reduced fibrotic extent |
Clinical Development in Myelofibrosis
PXS-5505 has undergone clinical evaluation in patients with myelofibrosis, a bone marrow cancer characterized by extensive fibrosis that impairs hematopoiesis. The Phase 1/2a clinical trial (NCT04676529) assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of PXS-5505.
Clinical Trial Design and Results
The multicenter, open-label trial included a dose-escalation phase (DEP) and a cohort expansion phase (CEP). The highest dose tested and selected for the CEP was 200 mg administered twice daily (BID).
| Parameter | Result |
| Dose | 200 mg BID |
| Target Engagement | >90% inhibition of plasma LOX and LOXL2 at trough levels |
| Safety and Tolerability | Well-tolerated with the majority of adverse events being Grade 1-2 and not related to treatment |
| Efficacy (preliminary) | |
| Bone Marrow Collagen Fibrosis | 42% of patients showed improvement by 1 grade |
| Symptom Score (TSS) | 62% of patients had a ≥20% reduction; 15% had a ≥50% reduction |
| Hematological Parameters | Stable or improved blood counts |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-fibrotic efficacy of PXS-5505 in a preclinical model.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis. Alternatively, bleomycin can be administered systemically via osmotic pumps (e.g., 100 mg/kg over 7 days).
-
PXS-5505 Administration: PXS-5505 is typically administered orally, for example, by daily gavage at a dose of 15 mg/kg. Treatment can be initiated either prophylactically or therapeutically after the establishment of fibrosis.
-
Assessment of Fibrosis:
-
Histopathology: Lung tissue sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Lung collagen content can be measured using a Sircol Collagen Assay, which quantifies hydroxyproline levels.
-
Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for total and differential cell counts, as well as total protein concentration, provides an indication of inflammation.
-
Assessment of Bone Marrow Fibrosis in Clinical Trials
In the clinical trial for myelofibrosis, the primary method for assessing changes in bone marrow fibrosis is through bone marrow biopsies.
-
Procedure: Bone marrow aspirates and trephine biopsies are obtained from patients at baseline and at specified time points during the treatment period (e.g., 24 weeks).
-
Analysis:
-
Histological Staining: Biopsy samples are stained with silver impregnation for reticulin fibrosis and Masson's trichrome for collagen fibrosis.
-
Grading: The degree of fibrosis is graded according to established criteria, such as the European Myelofibrosis Network (EUMNET) consensus grading system. This allows for a semi-quantitative assessment of changes in fibrosis severity over time.
-
IWG-MRT Criteria: Response rates are often defined by the International Working Group for Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria.
-
Conclusion
PXS-5505 is a promising anti-fibrotic agent with a well-defined mechanism of action as a pan-lysyl oxidase inhibitor. Extensive preclinical data across multiple organ systems have demonstrated its potent anti-fibrotic effects. Furthermore, early clinical data in myelofibrosis patients have shown that PXS-5505 is well-tolerated and exhibits encouraging signs of clinical activity, including a reduction in bone marrow fibrosis. The ongoing and future clinical development of PXS-5505 holds the potential to provide a novel and effective therapeutic option for patients suffering from a range of debilitating fibrotic diseases.
References
- 1. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 3. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
